REACTION_SMILES
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[CH3:21][OH:22].[Cl:24][CH2:25][Cl:26].[N+:1]([O-:2])(=[O:3])[c:4]1[c:5](-[c:10]2[n:11][c:12]3[n:13]([cH:14][cH:15][cH:16][cH:17]3)[cH:18]2)[cH:6][cH:7][cH:8][cH:9]1.[Na:20].[OH2:23].[SH2:19]>>[NH2:1][c:4]1[c:5](-[c:10]2[n:11][c:12]3[n:13]([cH:14][cH:15][cH:16][cH:17]3)[cH:18]2)[cH:6][cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1-c1cn2ccccc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S
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Name
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|
Type
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product
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Smiles
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Nc1ccccc1-c1cn2ccccc2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |